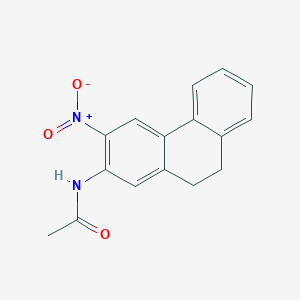
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, commonly known as NPD, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. NPD belongs to the class of nitrophenanthrene derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of NPD involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. NPD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. NPD has also been found to inhibit angiogenesis by reducing the expression of VEGF and MMP-2.
Biochemical and Physiological Effects:
NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. NPD has been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, while reducing the levels of reactive oxygen species. In addition, NPD has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
NPD has several advantages for lab experiments, including its ease of synthesis and purity. However, NPD has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. In addition, the toxicity of NPD needs to be carefully evaluated before its use in in vivo studies.
将来の方向性
There are several potential future directions for the study of NPD. One direction is to investigate the potential therapeutic applications of NPD in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method of NPD to improve its solubility and stability. Furthermore, the toxicity of NPD needs to be further evaluated to determine its safety profile for clinical use.
Conclusion:
In conclusion, N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, or NPD, is a synthetic compound that has been studied extensively for its potential therapeutic applications. NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. However, the limitations of NPD need to be carefully evaluated before its use in in vivo studies. Further research is needed to explore the potential therapeutic applications of NPD in various diseases and to optimize its synthesis method.
合成法
The synthesis of NPD involves the condensation of 3-nitroacetophenone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield NPD. The purity of NPD can be improved by recrystallization from ethanol.
科学的研究の応用
NPD has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. NPD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, NPD has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
CAS番号 |
18264-87-4 |
|---|---|
製品名 |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-8-12-7-6-11-4-2-3-5-13(11)14(12)9-16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
InChIキー |
KQJWZWAUUCXMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
同義語 |
N-(9,10-Dihydro-3-nitrophenanthren-2-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



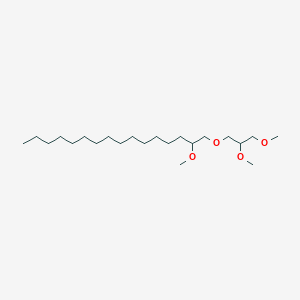

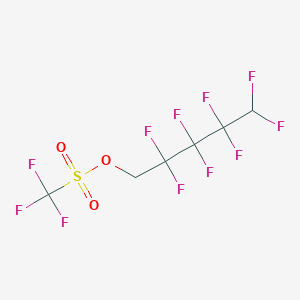
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
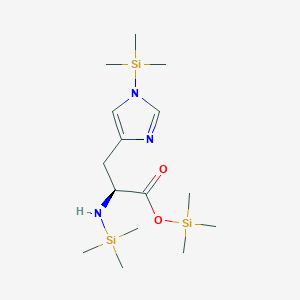
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
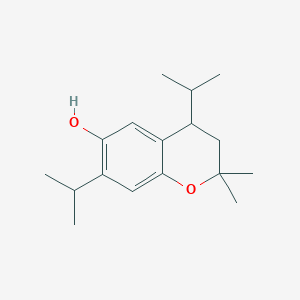
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
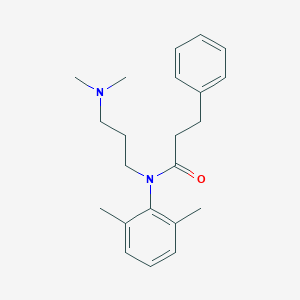
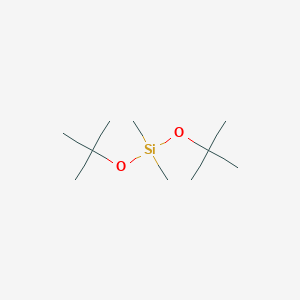
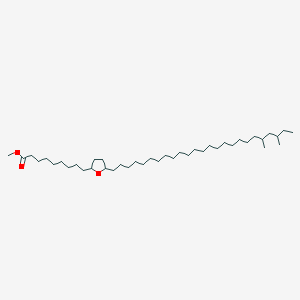
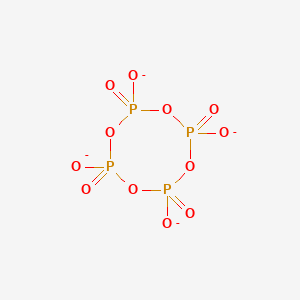
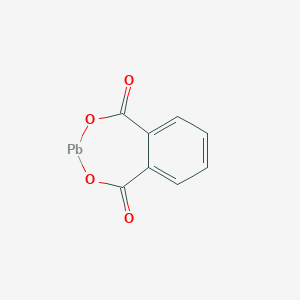
![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)